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Compound of Interest

Compound Name: Fmoc-D-Asp-ODmb

Cat. No.: B613526

For researchers, scientists, and drug development professionals, this in-depth guide provides a
comprehensive overview of Fmoc-D-Asp-ODmb, a critical building block in modern peptide
synthesis. This document details its chemical structure, function, and application, with a focus
on gquantitative data, experimental protocols, and visual representations of key chemical
processes.

Core Concepts: Structure and Function

Fmoc-D-Asp-ODmb, with the chemical formula C2sH27NOQOs, is a D-aspartic acid derivative
meticulously designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase
peptide synthesis (SPPS). Its structure features two key protecting groups that enable the
controlled and sequential addition of this amino acid into a growing peptide chain.

The a-amino group is protected by the base-labile Fmoc group. This protecting group is stable
under the acidic conditions used for side-chain deprotection but is readily removed by a mild
base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
This orthogonality is a cornerstone of Fmoc-based SPPS.

The [3-carboxyl group of the aspartic acid side chain is protected by a 2,4-dimethoxybenzyl
(ODmb) ester. The ODmb group is labile to mildly acidic conditions, such as dilute
trifluoroacetic acid (TFA). This strategic choice of a moderately acid-labile group is crucial for
minimizing a common and problematic side reaction in peptide synthesis: aspartimide
formation. The steric hindrance provided by the ODmb group shields the [3-carboxyl group,
reducing the propensity for the peptide backbone to undergo intramolecular cyclization, which
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leads to the formation of a succinimide ring and can result in racemization and the formation of

-aspartyl peptides.

The incorporation of a D-amino acid, in this case, D-aspartic acid, is a common strategy to

enhance the proteolytic stability of the resulting peptide, making it more suitable for therapeutic

applications.

Quantitative Data

While a specific certificate of analysis for Fmoc-D-Asp-ODmb was not publicly available, the

following table summarizes the physicochemical properties of the closely related L-isomer,

Fmoc-L-Asp(ODmab)-OH, and other similar Fmoc-D-Asp derivatives to provide an estimation

of the expected properties.

Value (Fmoc-L-

Value (Fmoc-D-Asp(OtBu)-

Property
Asp(ODmab)-OH)[1][2] OH)[3][4]
Molecular Formula C39H42N20s C23H25NOe
Molecular Weight 666.76 g/mol 411.45 g/mol
Appearance White to off-white solid White to off-white solid
Purity (HPLC) > 96.0% >99.0%
Purity (TLC) > 98% > 98%
Enantiomeric Purity > 99.5% Not specified
Melting Point Not specified 146-151 °C
Solubility [SSC])IubIe 'n DMSO (200 mgfmL) Soluble in DMSO (100 mg/mL)
Storage Powder: -20°C for 3 years. In Powder: -20°C for 3 years. In

solvent: -80°C for 6 months.[5]

solvent: -80°C for 6 months.[3]

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of Fmoc-D-Asp-

ODmb into a peptide sequence during solid-phase peptide synthesis. The specific quantities
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and reaction times may need to be optimized based on the peptide sequence and the scale of
the synthesis.

Materials and Reagents:

e Fmoc-D-Asp(ODmb)-OH

e Solid support (e.g., Rink Amide resin, Wang resin)

¢ N,N-Dimethylformamide (DMF), peptide synthesis grade

o Dichloromethane (DCM), peptide synthesis grade

» Piperidine

e Coupling reagent (e.g., HBTU, HATU, HCTU)

» Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))
» Trifluoroacetic acid (TFA)

e Scavengers (e.g., triisopropylsilane (TIS), water)

e Acetic anhydride (for capping)

e Pyridine or DIPEA (for capping)

Protocol:

¢ Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]
e Fmoc Deprotection:
o Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

o Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another
10-15 minutes.

o Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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e Amino Acid Coupling:

o In a separate vessel, pre-activate the Fmoc-D-Asp(ODmb)-OH. For a 0.1 mmol scale
synthesis, use 3-5 equivalents of Fmoc-D-Asp(ODmb)-OH.

o Dissolve the Fmoc-D-Asp(ODmb)-OH and a near-equivalent amount of the coupling
reagent (e.g., HBTU) in DMF.

o Add 2 equivalents of a base (e.g., DIPEA) to the solution and allow it to activate for 1-2
minutes.

o Add the activated amino acid solution to the deprotected resin.

o Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored for
completion using a colorimetric test such as the Kaiser test.

e Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and
then with DCM (3-5 times) to remove any unreacted reagents.

o (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of
acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10-20 minutes. Then, wash
the resin with DMF and DCM.

« Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide
sequence.

e Final Cleavage and Side-Chain Deprotection:

o After the final amino acid has been coupled and the N-terminal Fmoc group has been
removed, wash the resin with DCM and dry it under vacuum.

o Treat the resin with a cleavage cocktail. For the ODmb group, a mild acidic cocktail is
sufficient. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The cleavage time is
typically 2-3 hours.

o Filter the resin and collect the filtrate containing the cleaved peptide.

o Precipitate the peptide from the filtrate by adding cold diethyl ether.
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o Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet
with cold ether two more times.

o Dry the peptide pellet under vacuum.

Visualizing the Process

To better illustrate the key processes involved in the use of Fmoc-D-Asp-ODmb, the following
diagrams have been generated using the DOT language.

Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-
D-Asp-ODmb.

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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